molecular formula C10H11N3O3S B14367683 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid

3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid

Cat. No.: B14367683
M. Wt: 253.28 g/mol
InChI Key: DJVLETPIOHJEMX-LFYBBSHMSA-N
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Description

3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid is a complex organic compound with the molecular formula C10H11N3O3S . This compound is notable for its unique structure, which includes a hydrazinylidene group and a hydroxybenzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with a hydrazine derivative under controlled conditions . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes to those used in laboratory settings, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid involves its interaction with various molecular targets. The hydrazinylidene group can form stable complexes with metal ions, which may be relevant in its biological activity. Additionally, the hydroxybenzoic acid moiety can participate in hydrogen bonding and other interactions with biological molecules .

Properties

Molecular Formula

C10H11N3O3S

Molecular Weight

253.28 g/mol

IUPAC Name

3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C10H11N3O3S/c1-17-10(11)13-12-5-6-3-2-4-7(8(6)14)9(15)16/h2-5,14H,1H3,(H2,11,13)(H,15,16)/b12-5+

InChI Key

DJVLETPIOHJEMX-LFYBBSHMSA-N

Isomeric SMILES

CSC(=N/N=C/C1=C(C(=CC=C1)C(=O)O)O)N

Canonical SMILES

CSC(=NN=CC1=C(C(=CC=C1)C(=O)O)O)N

Origin of Product

United States

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